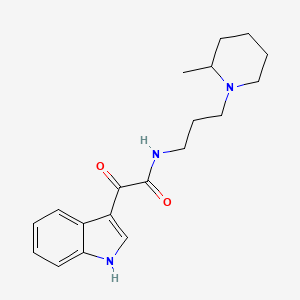
2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide, also known as IND24, is a novel small molecule compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. IND24 belongs to the class of indole-based compounds, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The mechanism of action of 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide involves its ability to inhibit the activity of various enzymes and receptors in the body. 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This, in turn, improves cognitive function and memory. In addition, 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide has been shown to inhibit the activity of the proteasome, a complex enzyme involved in the degradation of proteins. This leads to an accumulation of misfolded proteins, which results in cell death.
Biochemical and Physiological Effects:
2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide has been shown to have several biochemical and physiological effects in the body. It has been shown to inhibit the activity of various enzymes and receptors, which leads to an increase in the levels of certain neurotransmitters such as acetylcholine. This, in turn, improves cognitive function and memory. In addition, 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide in lab experiments is its high potency and selectivity. 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide has been shown to have a high affinity for its target enzymes and receptors, which makes it an ideal compound for studying their activity. However, one of the limitations of using 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide is its low solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research on 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide. One of the main areas of focus is the development of more efficient synthesis methods that can improve the yield and purity of the compound. In addition, further studies are needed to investigate the potential therapeutic applications of 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide in the treatment of other diseases such as neurodegenerative disorders and inflammatory diseases. Finally, the development of new analogs of 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide with improved pharmacological properties is also an area of active research.
Méthodes De Synthèse
The synthesis of 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide involves the reaction of 2-(1H-indol-3-yl)acetic acid with 3-(2-methylpiperidin-1-yl)propionyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to a cyclization reaction using acetic anhydride to obtain the final compound.
Applications De Recherche Scientifique
2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Several studies have reported the anticancer activity of 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide against a range of cancer cell lines, including breast, colon, and lung cancer. In addition, 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide has been shown to inhibit the activity of acetylcholinesterase, a key enzyme involved in the pathogenesis of Alzheimer's disease.
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-N-[3-(2-methylpiperidin-1-yl)propyl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14-7-4-5-11-22(14)12-6-10-20-19(24)18(23)16-13-21-17-9-3-2-8-15(16)17/h2-3,8-9,13-14,21H,4-7,10-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOYTTJOOXXVOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCCNC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B2781818.png)
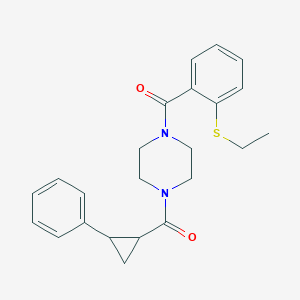

![3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2781822.png)

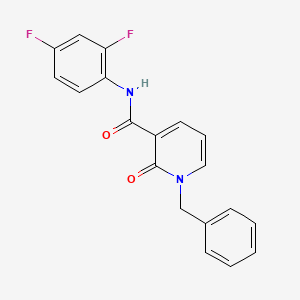
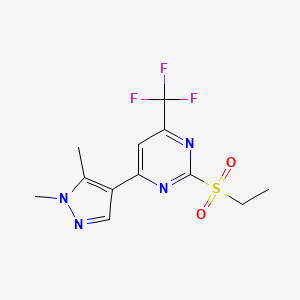
![N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2781828.png)
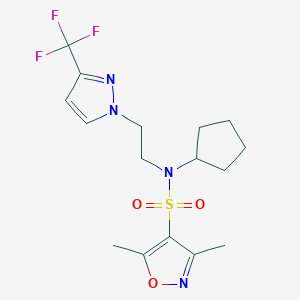
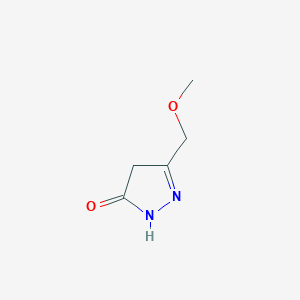
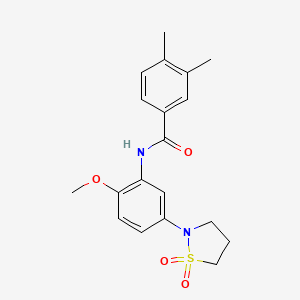
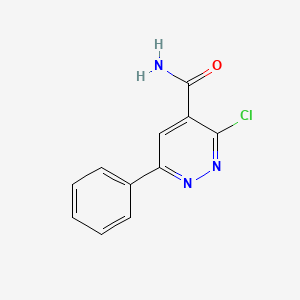
![Benzyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2781839.png)
